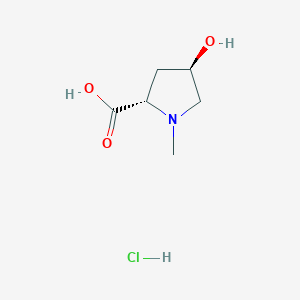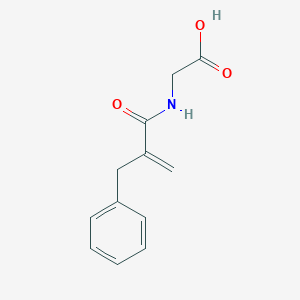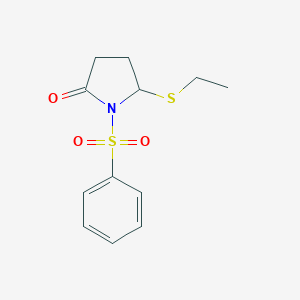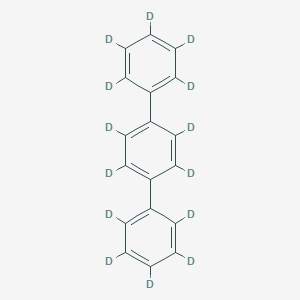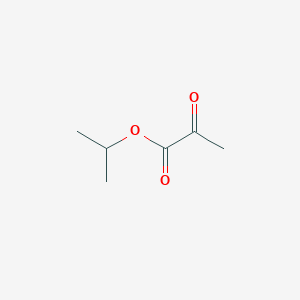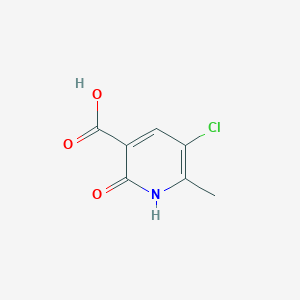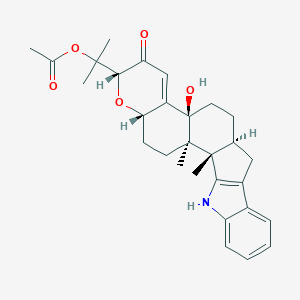![molecular formula C21H26N4O5S B051380 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate CAS No. 122063-39-2](/img/structure/B51380.png)
4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. It may also interact with bacterial cell membranes, leading to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antibacterial activity against various strains of bacteria. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate in lab experiments is its synthetic nature, which allows for precise control over its properties. However, its limited solubility in water may pose a challenge in certain experiments. Additionally, its potential toxicity must be carefully considered when handling the compound.
Zukünftige Richtungen
There are several future directions for the study of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate. One direction is to further investigate its potential applications in cancer treatment, inflammation, and bacterial infections. Another direction is to explore its use as a dye for textiles and as a component in organic solar cells. Additionally, its potential as a sensor for detecting heavy metal ions in water could be further explored.
Conclusion
In conclusion, 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate involves the reaction between 3-acetyl-5-nitrothiophene-2-amine and 4-(3-methylphenylazo)aniline in the presence of acetic anhydride and sodium acetate. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In materials science, it has been used as a dye for textiles and as a component in organic solar cells. In environmental science, it has been explored as a potential sensor for detecting heavy metal ions in water.
Eigenschaften
CAS-Nummer |
122063-39-2 |
|---|---|
Produktname |
4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate |
Molekularformel |
C21H26N4O5S |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
4-[4-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-N-ethyl-3-methylanilino]butyl acetate |
InChI |
InChI=1S/C21H26N4O5S/c1-5-24(10-6-7-11-30-16(4)27)17-8-9-19(14(2)12-17)22-23-21-18(15(3)26)13-20(31-21)25(28)29/h8-9,12-13H,5-7,10-11H2,1-4H3 |
InChI-Schlüssel |
GIGDKBCDRFBZHW-UHFFFAOYSA-N |
SMILES |
CCN(CCCCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)C |
Kanonische SMILES |
CCN(CCCCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)C |
Andere CAS-Nummern |
122063-39-2 |
Synonyme |
Ethanone, 1-2-4-4-(acetyloxy)butylethylamino-2-methylphenylazo-5-nitro-3-thienyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



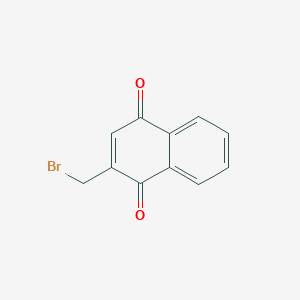
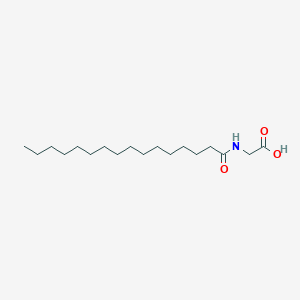
![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
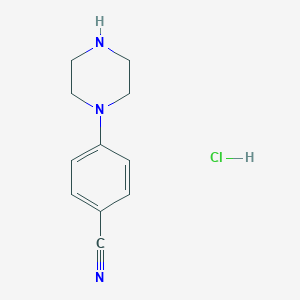
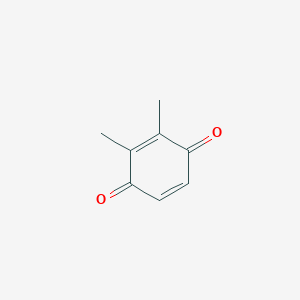
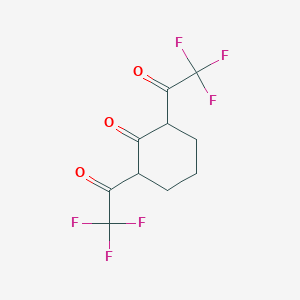
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
